molecular formula C15H20O3 B3092807 Curcumadionol CAS No. 1235984-45-8

Curcumadionol

Cat. No.: B3092807
CAS No.: 1235984-45-8
M. Wt: 248.32 g/mol
InChI Key: ZJOGLHNZNCCGQF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Curcumadionol, a sesquiterpene isolated from Curcuma wenyujin, has been found to exhibit significant pharmacological effects It’s structurally related to curcumin, which is known to interact with various proteins, facilitating selective modulation of multiple cellular signaling pathways associated with various chronic diseases .

Mode of Action

Curcumin acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It also mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules .

Biochemical Pathways

Curcumin, a structurally related compound, has been shown to modulate numerous molecular targets by altering their gene expression and signaling pathways, or through direct interaction . It’s plausible that this compound might affect similar biochemical pathways.

Pharmacokinetics

It’s known that curcumin, a structurally related compound, has poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination . Advances in techniques for loading Curcumin into nanostructures have been shown to improve its bioavailability , and similar techniques might be applicable to this compound.

Result of Action

Curcumin, a structurally related compound, has been shown to inhibit cancer cell survival and proliferation, and to induce apoptosis . It’s plausible that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Curcumadionol can be synthesized through various organic synthesis methods. One common approach involves the cyclization of specific precursor molecules under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Curcuma wenyujin rhizomes. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Curcumadionol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

Curcumadionol is unique among sesquiterpenes due to its specific structure and bioactivity. Similar compounds include:

Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)-6-methyl-5-(3-oxobutyl)cyclohepta-2,4,6-trien-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-10-9-14(17)13(15(3,4)18)8-7-12(10)6-5-11(2)16/h7-9,18H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJOGLHNZNCCGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC=C1CCC(=O)C)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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